molecular formula C16H17N3O4S B594343 Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 1255574-50-5

Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B594343
CAS No.: 1255574-50-5
M. Wt: 347.389
InChI Key: FBQBCIHJTIFYEW-UHFFFAOYSA-N
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Description

Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has explored the synthesis of novel pyrido and thieno pyrimidine derivatives, demonstrating their potential as synthons for creating a variety of fused polyheterocyclic systems with potential biological relevance (Bakhite et al., 2005). These efforts contribute to the broader field of heterocyclic chemistry, which is fundamental for the development of new drugs and materials.
  • Studies have detailed the chemoselective displacement of the methylsulfinyl group with amines to provide 2-alkylamino-4,6-disubstituted pyrimidine-5-carboxylic acids, highlighting a method for introducing biologically relevant functionalities into the pyrimidine core (Seto & Kohno, 2009). This process is important for the modification of molecules to enhance their biological activity or to study their mechanism of action.

Biological Activity

  • The synthesis and investigation of dihydropyrimidines have been undertaken with an emphasis on their biological activities, such as anti-inflammatory and anti-ulcer properties. This research demonstrates the therapeutic potential of pyrimidine derivatives in treating various conditions (Rana et al., 2004), (Rana et al., 2011).
  • Compounds related to Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate have shown potential anti-viral activity against BK virus, suggesting the exploration of these derivatives for antiviral drug development (Solomyannyi et al., 2020).

Methodological Advancements

  • Microwave-assisted synthesis techniques have been developed for rapid and efficient generation of 2-amino-4-arylpyrimidine derivatives, illustrating the application of modern synthetic methods to expedite the preparation of complex molecules (Matloobi & Kappe, 2007). Such methodologies are crucial for accelerating drug discovery processes.

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Some pyrimidine derivatives have been found to exhibit antiviral activity , but without specific studies on this compound, it’s not possible to predict its mechanism of action.

Properties

IUPAC Name

benzyl 2-methylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-24(21,22)15-17-9-13-10-19(8-7-14(13)18-15)16(20)23-11-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQBCIHJTIFYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C2CN(CCC2=N1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682165
Record name Benzyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-50-5
Record name Benzyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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